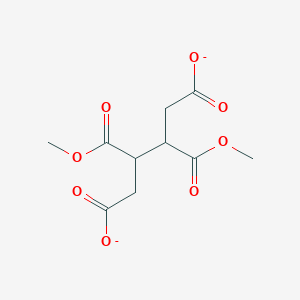
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential utility in synthetic chemistry, particularly in the preparation of asymmetric catalysts and natural product synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate typically involves the oxidative homocoupling of (4S)-isopropyl-3-propionyl-2-oxazolidinone. The process begins with the preparation of (4S)-isopropyl-3-propionyl-2-oxazolidinone, which is then subjected to a series of reactions involving n-butyllithium and propionyl chloride under controlled temperatures . The resulting intermediate is further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using engineered microorganisms. For instance, Paenibacillus polymyxa has been utilized to produce highly pure R,R-2,3-butanediol, a related compound, through controlled carbon feeding . This method highlights the potential for scalable and sustainable production of similar compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an aggrecanase inhibitor, the compound binds to the active site of aggrecanase enzymes, preventing the breakdown of articular cartilage . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: A stereoisomer with similar chemical properties but different applications.
2,3-Butanediol: A related compound with applications in the production of synthetic rubber and fuel additives.
Uniqueness
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of asymmetric catalysts and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C10H12O8-2 |
|---|---|
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
3,4-bis(methoxycarbonyl)hexanedioate |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/p-2 |
Clé InChI |
FKFVPINWMGATEI-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)C(CC(=O)[O-])C(CC(=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















